2-(3-Bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine
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Overview
Description
2-(3-Bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This specific compound is characterized by the presence of bromine and chlorine substituents on the phenyl ring, along with two phenyl groups attached to the triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine typically involves a multi-step process. One common method starts with the bromination and chlorination of phenyl derivatives to obtain 3-bromo-4-chlorophenyl intermediates. These intermediates are then subjected to cyclization reactions with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under basic conditions to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions is crucial to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
2-(3-Bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. The bromine and chlorine substituents can form halogen bonds with target molecules, while the triazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-chlorophenyl)tetrahydro-2H-pyran-3-carboxylic acid
- 2-(3-Bromo-4-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanamine
Uniqueness
Compared to similar compounds, 2-(3-Bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine is unique due to its triazine core, which provides distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms also offers unique opportunities for further functionalization and derivatization, making it a versatile compound for various applications.
Biological Activity
2-(3-Bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine is a synthetic compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and other significant activities based on diverse scientific studies.
- IUPAC Name : this compound
- Molecular Formula : C21H13BrClN3
- Molecular Weight : 422.71 g/mol
- CAS Number : 1073062-42-6
- Purity : ≥97%
Antibacterial Activity
Recent studies have demonstrated that derivatives of triazine compounds exhibit significant antibacterial properties. For instance:
- The compound showed effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.
- Minimum inhibitory concentrations (MIC) were reported in the range of 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
---|---|---|
E. coli | 40 | 29 |
S. aureus | 50 | 24 |
K. pneumoniae | 45 | 30 |
P. aeruginosa | 50 | 19 |
Anticancer Activity
The anticancer potential of triazine derivatives has been extensively studied:
- In vitro studies indicated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7).
- The compound induced apoptosis and cell cycle arrest in the S phase, with an IC50 value of approximately 225 µM .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed through various assays:
- It was found to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α significantly.
- Compounds similar to this triazine derivative showed up to 89% inhibition of IL-6 at a concentration of 10 µg/mL .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.
- Anticancer Mechanism : It induces apoptosis via mitochondrial pathways and modulates cell cycle progression.
- Anti-inflammatory Mechanism : The compound inhibits the NF-kB signaling pathway, reducing the expression of inflammatory mediators.
Case Studies
- Study on Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of several triazine derivatives against standard strains. The results indicated that the brominated derivative exhibited superior activity compared to non-brominated counterparts.
- Anticancer Research : A detailed investigation into the effects of triazine derivatives on MCF-7 cells revealed that treatment led to significant apoptosis and cell viability reduction. Flow cytometry analysis confirmed that a substantial number of cells were arrested in the S phase.
Properties
Molecular Formula |
C21H13BrClN3 |
---|---|
Molecular Weight |
422.7 g/mol |
IUPAC Name |
2-(3-bromo-4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C21H13BrClN3/c22-17-13-16(11-12-18(17)23)21-25-19(14-7-3-1-4-8-14)24-20(26-21)15-9-5-2-6-10-15/h1-13H |
InChI Key |
IJCJINGLKBZHDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=C(C=C3)Cl)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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